molecular formula C6H10N2O2 B7965139 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B7965139
M. Wt: 142.16 g/mol
InChI Key: OHCSTNUNQFZQJN-UHFFFAOYSA-N
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Description

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one is a bicyclic spiro compound characterized by a unique fusion of oxygen (oxa) and two nitrogen (diaza) atoms within its spiro[4.4]nonane framework. Its hydrochloride salt form (CAS: 1657033-44-7) has a molecular formula of C₆H₁₁ClN₂O₂, a molecular weight of 178.62 g/mol, and a purity of 95% . The compound’s structure includes a ketone group at position 2, contributing to its reactivity and utility in pharmaceutical synthesis. Predicted collision cross-section (CCS) values for its adducts range from 130.1 Ų ([M+H]⁺) to 138.8 Ų ([M+NH₄]⁺), indicating moderate molecular compactness . It is commercially available for research applications, including drug discovery and organic synthesis .

Properties

IUPAC Name

1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-8-4-6(10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCSTNUNQFZQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diaminoketone with an epoxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Melting Point (°C) Key Heteroatoms Applications
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one HCl C₆H₁₁ClN₂O₂ N/A O, N Drug intermediates
1-Thia-4-azaspiro[4.4]nonan-3-one (6d) C₁₁H₁₃N₃O₂S 236–238 S, N Schiff base synthesis
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ N/A O, N Material science
1,7-Diazaspiro[4.4]nonan-2-one TFA salt C₉H₁₃F₃N₂O₃ N/A N Organic synthesis

Biological Activity

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a spiro junction connecting two distinct ring systems, which may influence its interaction with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Structural Characteristics

This compound has a molecular formula of C6H10N2O2C_6H_{10}N_2O_2 and features a spirocyclic structure that includes both nitrogen and oxygen heteroatoms. The compound can be represented by the following structural formula:

SMILES C1CNCC12CNC(=O)O2\text{SMILES }C1CNCC12CNC(=O)O2

Table 1: Structural Properties

PropertyValue
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural TypeSpirocyclic
Functional GroupsKetone, Amine

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets in biological systems. Preliminary studies indicate that it may modulate enzyme activity or bind to receptors, influencing various signaling pathways.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various pathological conditions. Inhibition assays using gelatin zymography have shown promising results in reducing MMP activity.
  • Anticancer Activity : Research indicates that derivatives of diazaspiro compounds can act as covalent inhibitors against oncogenic proteins such as KRAS G12C, which is implicated in solid tumors . The mechanism involves binding to mutated cysteine residues in the KRAS protein, effectively blocking its activity.

Case Studies

Several studies have evaluated the biological effects of this compound and its derivatives:

  • Antitumor Effects : In vivo experiments using xenograft models demonstrated that certain derivatives exhibited significant antitumor activity, suggesting potential for cancer therapy .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown anti-inflammatory effects by acting as antagonists for chemokine receptors (CCR2 and CCR5) involved in inflammatory responses.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionReduced MMP activity in vitro
Antitumor ActivitySignificant reduction in tumor growth in vivo
Anti-inflammatoryModulation of CCR2 and CCR5 receptor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one
Reactant of Route 2
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one

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